molecular formula C6H5Cl2N B3023964 2-Chloro-3-(chloromethyl)pyridine CAS No. 89581-84-0

2-Chloro-3-(chloromethyl)pyridine

Cat. No.: B3023964
CAS No.: 89581-84-0
M. Wt: 162.01 g/mol
InChI Key: QWIIJVGEBIQHSW-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)pyridine is an organohalide compound that consists of a pyridine core bearing both a chloro and a chloromethyl group. It is one of the isomeric chloromethylpyridines, which also include 2-chloromethylpyridine and 4-chloromethylpyridine. This compound is known for its role as an alkylating agent and is used as a precursor in the synthesis of various pyridine-containing ligands .

Mechanism of Action

Target of Action

2-Chloro-3-(chloromethyl)pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is an alkylating agent , which means it can donate an alkyl group to its target molecules. This compound is a precursor to pyridine-containing ligands .

Mode of Action

As an alkylating agent, this compound can transfer its chloromethyl group to other molecules. This process involves the formation of covalent bonds, resulting in a change in the chemical structure of the target molecule . The exact mode of action can vary depending on the specific target and the environmental conditions.

Biochemical Analysis

Biochemical Properties

2-Chloro-3-(chloromethyl)pyridine plays a significant role in biochemical reactions due to its alkylating properties. It interacts with various enzymes, proteins, and other biomolecules by forming covalent bonds with nucleophilic sites. This interaction can lead to the modification of enzyme activity, protein function, and DNA structure. For example, this compound can react with the amino groups of lysine residues in proteins, leading to changes in protein conformation and function .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s alkylating nature allows it to form adducts with DNA, leading to mutations and potentially triggering apoptosis. Additionally, this compound can disrupt cellular metabolism by modifying key metabolic enzymes, thereby affecting the overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites, leading to changes in enzyme activity. The compound can also induce changes in gene expression by forming DNA adducts, which can interfere with transcription and replication processes. These molecular interactions highlight the compound’s potential as a tool for studying enzyme mechanisms and gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under inert conditions but can degrade when exposed to light, heat, or moisture. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild biochemical changes without causing significant toxicity. At higher doses, this compound can cause toxic effects, including tissue damage, organ dysfunction, and systemic toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of reactive intermediates that further interact with cellular biomolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the nucleus, where it interacts with DNA and nuclear proteins, leading to changes in gene expression and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(chloromethyl)pyridine can be achieved through several methods. One common approach involves the chlorination of 2-chloro-3-methylpyridine. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of the methyl group with a chloromethyl group .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the chlorination of 2-chloro-3-methylpyridine in the presence of a solvent like carbon tetrachloride, followed by purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chloromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or peracetic acid are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Major Products

    Nucleophilic Substitution: Products include azidomethylpyridine, thiocyanatomethylpyridine, and methoxymethylpyridine.

    Oxidation: Products include pyridine N-oxides.

    Reduction: Products include 2-chloro-3-methylpyridine.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethylpyridine: Similar in structure but lacks the additional chloro group at the 3-position.

    4-Chloromethylpyridine: Similar in structure but the chloromethyl group is at the 4-position.

    2,6-Dichloromethylpyridine: Contains two chloromethyl groups at the 2 and 6 positions.

Uniqueness

2-Chloro-3-(chloromethyl)pyridine is unique due to the presence of both a chloro and a chloromethyl group on the pyridine ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

2-chloro-3-(chloromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIIJVGEBIQHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468063
Record name 2-chloro-3-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89581-84-0
Record name 2-chloro-3-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-chloromethyl-pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To 10.24 g (0.065 mole) of 2-chloronicotinic acid were added 20 ml of 1,2-dichloroethane and 9.5 ml of thionyl chloride and the mixture was refluxed for 1 hour. The reaction mixture was concentrated to give 11.9 g of 2-chloronicotinyl chloride as an orange-colored oil. When left standing at room temperature, this product solidified thoroughly.
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10.24 g
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9.5 mL
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20 mL
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Synthesis routes and methods II

Procedure details

To a 500 mL, round-bottom, 3-necked flask equipped with dropping funnel and magnetic stirrer and set for reflux was prepared a solution of 2-chloro-3-(hydroxymethyl)-pyridine (25.0 g, 174 mmol) in DCM (250 mL) under positive nitrogen atmosphere. The solution was cooled to 10° C. and thionyl chloride (31.0 g) was added dropwise over 25 minutes (exothermic). The reaction was then heated to reflux for 90 minutes, at which point the reaction was deemed complete by HPLC. The reaction mixture was cooled below boiling point and the equipment set for distillation. A total of 110 mL of DCM was initially removed and replenished with fresh DCM (110 mL), followed by another 80 mL of DCM before cooling the solution to 5-10° C. The acidic mixture was treated with a saturated solution of sodium bicarbonate (3 volumes) to pH 10. The lower organic phase was separated and the aqueous phase extracted with DCM (2 volumes). The organic phases were gathered, dried on sodium sulfate, filtered and concentrated in vacuo to afford the title compound as a pale yellow oil in excellent purity and yield (24.8 g, 88%). δH (d6-DMSO, 300 MHz) 8.45 (1H, dd), 8.10 (1H, dd), 7.50 (1H, dd), 4.85 (2H, s). LCMS (ES)+ RT 3.00 min, m/e 162.1.
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25 g
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250 mL
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31 g
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Synthesis routes and methods III

Procedure details

To the solution of 2-choronicotinic acid (5 g, 31.84 mmol) in dry DCM under nitrogen, Oxalyl chloride (38.21 mmol) and catalytic amount of N,N-dimethylformamide were added carefully with stirring. The reaction was stirred for 3 hr. The solution was concentrated under vacuum to yield 2-chloronicotinyl chloride as solid which was used for next reaction without purification.
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5 g
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38.21 mmol
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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